REACTION_CXSMILES
|
[C:1]([OH:9])(=O)[C:2]1[CH:7]=[CH:6][N:5]=[CH:4][CH:3]=1.S(Cl)([Cl:12])=O>>[N:5]1[CH:6]=[CH:7][C:2]([C:1]([Cl:12])=[O:9])=[CH:3][CH:4]=1
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Name
|
|
Quantity
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1.27 g
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Type
|
reactant
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Smiles
|
C(C1=CC=NC=C1)(=O)O
|
Name
|
|
Quantity
|
30 mL
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Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Control Type
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UNSPECIFIED
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Setpoint
|
70 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After 1 hour the solution was cooled
|
Duration
|
1 h
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Type
|
CONCENTRATION
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Details
|
concentrated under reduced pressure and co-evaporated with ethyl acetate (2×30 mL)
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Name
|
|
Type
|
|
Smiles
|
N1=CC=C(C=C1)C(=O)Cl
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |